Compound Description: This series of compounds, particularly 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(4-ethylphenyl)benzamide (5b), are explored as potential therapeutic agents for Alzheimer's disease due to their butyrylcholinesterase enzyme inhibition activity. []
Relevance: These compounds share a core benzamide structure with 2-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-3-nitrobenzamide, differing primarily in the substituents on the benzamide ring and the nature of the acyl group attached to the piperazine moiety. The presence of the piperazinyl benzamide scaffold in both suggests potential shared biological activity profiles. []
Compound Description: Sch-417690/Sch-D is a potent and orally bioavailable CCR5 antagonist, investigated as an HIV-1 inhibitor. Research highlights the importance of the benzylic substituent in modulating both receptor selectivity and potency. []
Relevance: While Sch-417690/Sch-D differs significantly in overall structure from 2-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-3-nitrobenzamide, both compounds contain a piperazine ring as a central structural element. The focus on modifying the substituents on the piperazine ring in Sch-417690/Sch-D research underscores the impact of these modifications on biological activity, which could be relevant for understanding the structure-activity relationships of the main compound. []
Compound Description: GSK163090 is a potent, selective, and orally active 5-HT1A/B/D receptor antagonist identified during research for selective drug-like pan-antagonists of the 5-HT1 autoreceptors. This compound exhibited potent in vivo activity and a strong preclinical developability profile. []
Relevance: GSK163090 shares the piperazinyl moiety with 2-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-3-nitrobenzamide. Although the core structures differ, the presence of this shared moiety suggests the potential for overlapping pharmacological profiles, particularly concerning interactions with serotonergic systems. []
Compound Description: Itraconazole is a well-known antifungal agent. The paper discusses its molecular structure as determined by X-ray diffraction data. []
Relevance: Itraconazole shares the piperazine ring as a key structural feature with 2-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-3-nitrobenzamide. While the overall structures are quite different, the presence of this common element highlights the prevalence of piperazine derivatives in medicinal chemistry and their diverse biological activities. []
Compound Description: SCH 66712 is a potent mechanism-based inactivator of human cytochrome P450 2D6. It forms a protein adduct, highlighting a potential for drug-drug interactions. []
Relevance: Both SCH 66712 and 2-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-3-nitrobenzamide incorporate a piperazine ring within their structures. Although their core structures differ considerably, the presence of this shared motif emphasizes the versatility of piperazine derivatives in medicinal chemistry and their ability to interact with diverse biological targets, including enzymes like cytochrome P450s. []
Compound Description: BN 80933 is an inhibitor of neuronal nitric-oxide synthase and an antioxidant, exhibiting neuroprotective effects in models of cerebral ischemia. []
Relevance: BN 80933 shares the 1-piperazinylphenyl substructure with 2-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-3-nitrobenzamide. Although the core structures diverge from there, the presence of this shared substructure suggests a potential for similar pharmacological activities related to interactions with neuronal systems. []
Compound Description: DU 125530 is a selective, silent 5-HT(1A) antagonist, studied for its potential in treating anxiety and mood disorders due to its high occupancy of the human brain 5-HT(1A) receptor. []
Relevance: Similar to 2-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-3-nitrobenzamide, DU 125530 contains a piperazinyl moiety. Although their overall structures differ, the shared presence of this pharmacologically relevant group highlights the potential for overlapping activity profiles, specifically regarding interactions with serotonergic systems. []
Compound Description: SNC80 is a nonpeptidic δ-opioid agonist, known to produce antidepressant-like effects, locomotor stimulation, antinociception, and convulsions. [, ]
Relevance: Both SNC80 and 2-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-3-nitrobenzamide incorporate a piperazinyl group within their structures. The research on SNC80 reveals differential tolerance development to its various effects, highlighting the complex pharmacology of compounds containing this moiety. This emphasizes the importance of characterizing the pharmacological profile of 2-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-3-nitrobenzamide, given its structural similarity to SNC80 in terms of the shared piperazinyl group. [, ]
Compound Description: Dasatinib (BMS-354825) is a potent pan-Src kinase inhibitor, developed from a 2-aminothiazole template and identified for its potential in treating chronic myelogenous leukemia. []
Relevance: Both Dasatinib and 2-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-3-nitrobenzamide share the piperazinyl moiety within their structures. While their core structures differ, the presence of this shared group, often found in bioactive compounds, indicates a potential for overlapping pharmacological profiles and highlights the importance of further investigating the target specificity of the main compound. []
Compound Description: This compound, specifically its (4S)-(+)-enantiomer, demonstrates antihypertensive effects in spontaneously hypertensive rats and inhibits [3H]nimodipine binding to rat cardiac membrane homogenate. [, ]
Relevance: This compound and 2-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-3-nitrobenzamide both belong to the class of piperazinyl phenyl derivatives. Despite variations in their overall structures, this shared structural motif suggests the possibility of common pharmacological activities, particularly concerning their interactions with cardiovascular systems. [, ]
Compound Description: GSK588045 is a potent 5-HT(1A/B/D) receptor antagonist with favorable pharmacokinetic properties and excellent in vivo activity in rodent pharmacodynamic models, identified during the development of faster-acting antidepressants/anxiolytics. []
Relevance: GSK588045, like 2-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-3-nitrobenzamide, features a piperazinyl group within its structure. Although the core structures diverge significantly, this shared element, often associated with diverse biological activities, suggests a potential for overlapping pharmacological profiles. This emphasizes the need for a thorough characterization of the main compound's pharmacological activity and target specificity. []
Compound Description: WAY-101405 is a potent and selective 5-HT1A receptor antagonist, demonstrating efficacy in preclinical memory paradigms, suggesting its potential as a therapeutic for cognitive dysfunction. []
Relevance: WAY-101405 shares the piperazinyl moiety with 2-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-3-nitrobenzamide, highlighting the potential for similar pharmacological activities. The ability of WAY-101405 to improve cognitive function suggests that the main compound may also exhibit neuroactive properties worth further investigation. []
Compound Description: This series of acrylamides, specifically (E)-N-[4-[4-(diphenylmethyl)-1-piperazinyl]butyl]-3- (6-methyl-3-pyridyl)acrylamide (17p), display potent antiallergic activity, exhibiting significant inhibition of the rat passive cutaneous anaphylaxis reaction and the enzyme 5-lipoxygenase. []
Relevance: These compounds share the core structure of a piperazinyl butyl chain with 2-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-3-nitrobenzamide. This structural similarity suggests a potential for overlapping pharmacological activities. The potent antiallergic activity observed in these acrylamides highlights the need to investigate the potential anti-inflammatory or immunomodulatory properties of the main compound. []
Compound Description: SR 121787 is a novel, orally active, non-peptide fibrinogen receptor (GpIIb-IIIa) antagonist, exhibiting potent and long-acting antithrombotic effects. []
Relevance: While structurally distinct from 2-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-3-nitrobenzamide, SR 121787 belongs to the same broad category of piperazine derivatives. This shared chemical class, often associated with diverse biological activities, prompts further investigation into the potential for 2-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-3-nitrobenzamide to exhibit interactions with platelet aggregation or other hemostatic processes. []
Compound Description: FR255595 is a potent and brain-penetrable poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor, demonstrating neuroprotective effects in models of Parkinson’s disease. []
Relevance: Both FR255595 and 2-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-3-nitrobenzamide incorporate a piperazine ring within their structures. While their structures differ significantly beyond this shared element, the focus on neuroprotective effects of FR255595 suggests potential for similar activities in the main compound, highlighting the need for further investigation. []
Compound Description: This series of derivatives, including KN1022 and KN734/CT52923, are potent and selective inhibitors of platelet-derived growth factor receptor (PDGFR) phosphorylation, exhibiting potential as therapeutic agents for restenosis. []
Relevance: These compounds and 2-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-3-nitrobenzamide share the common structural element of a piperazinyl quinazoline scaffold. The research on these derivatives highlights the importance of the substituents on the (thio)carbamoyl moiety for potency and selectivity against PDGFR, providing insights that could be relevant for understanding the structure-activity relationships of the main compound. []
Compound Description: AP24534 is a potent, orally active pan-inhibitor of breakpoint cluster region-Abelson (BCR-ABL) kinase, including the T315I gatekeeper mutant, demonstrating significant potential for treating chronic myeloid leukemia, including drug-resistant cases. []
Relevance: AP24534 and 2-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-3-nitrobenzamide share the piperazinyl moiety, albeit within different core structures. The presence of this shared pharmacophore emphasizes the versatility of piperazine derivatives in medicinal chemistry and their ability to target a wide range of therapeutic areas. []
Compound Description: S-4 is a non-steroidal selective androgen receptor modulator, demonstrating tissue-selective androgenic and anabolic effects. The study focuses on its pharmacokinetics and oral bioavailability in rats. []
Relevance: Although structurally distinct from 2-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-3-nitrobenzamide, S-4 shares the common feature of a substituted benzamide moiety. While their overall structures differ considerably, the presence of this shared element highlights the relevance of benzamide derivatives in medicinal chemistry and their potential for diverse biological activities. []
Compound Description: DPC 333 is a potent and selective inhibitor of tumor necrosis factor (TNF)-α-converting enzyme (TACE). It shows efficacy in suppressing TNF-α production in various models, including rodent models of endotoxemia and a rat collagen antibody-induced arthritis model. []
Relevance: While DPC 333 and 2-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-3-nitrobenzamide are structurally distinct, both contain an amide bond within their structures. Amide bonds are common pharmacophores, found in various bioactive compounds. The presence of this shared structural feature highlights the potential for 2-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-3-nitrobenzamide to exhibit biological activities, potentially related to modulation of enzymatic activity. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.